molecular formula C41H47NO11 B1214774 3',11-Dibutyrylankinomycin CAS No. 151283-90-8

3',11-Dibutyrylankinomycin

Cat. No. B1214774
M. Wt: 729.8 g/mol
InChI Key: JBIOZJJHEWKRHG-UHFFFAOYSA-N
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Description

3',11-Dibutyrylankinomycin (DAnk) is a natural product that has been studied for its biological properties. It belongs to the ansamycin family of compounds, which are known for their antibiotic and anticancer activities. DAnk has been found to have potent cytotoxic effects against various cancer cell lines and has shown promise as a potential chemotherapeutic agent.

Mechanism Of Action

3',11-Dibutyrylankinomycin exerts its anticancer effects through the inhibition of HSP90, which leads to the destabilization and degradation of many oncogenic proteins. This in turn leads to the induction of apoptosis in cancer cells. Additionally, 3',11-Dibutyrylankinomycin has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.

Biochemical And Physiological Effects

3',11-Dibutyrylankinomycin has been found to have a number of biochemical and physiological effects. It has been shown to induce the expression of heat shock proteins, which are involved in the cellular stress response. 3',11-Dibutyrylankinomycin has also been found to inhibit the activity of various kinases, which are involved in cell signaling pathways.

Advantages And Limitations For Lab Experiments

One advantage of 3',11-Dibutyrylankinomycin is its potent cytotoxicity against cancer cells. This makes it a promising candidate for the development of new chemotherapeutic agents. However, one limitation of 3',11-Dibutyrylankinomycin is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several potential future directions for research on 3',11-Dibutyrylankinomycin. One area of interest is the development of new analogues of 3',11-Dibutyrylankinomycin with improved pharmacological properties. Another area of interest is the investigation of the potential synergistic effects of 3',11-Dibutyrylankinomycin with other chemotherapeutic agents. Finally, further studies are needed to elucidate the precise molecular mechanisms underlying the anticancer effects of 3',11-Dibutyrylankinomycin.

Synthesis Methods

3',11-Dibutyrylankinomycin can be synthesized through a multistep process involving the condensation of two key intermediates, 3-butyryl-4-hydroxybenzoic acid and 11-butyryl-3,4,5-trimethoxybenzoyl chloride. The resulting product is then purified through column chromatography and characterized through various spectroscopic techniques.

Scientific Research Applications

3',11-Dibutyrylankinomycin has been extensively studied for its anticancer properties. It has been found to induce apoptosis (programmed cell death) in cancer cells through the inhibition of heat shock protein 90 (HSP90), a chaperone protein that is essential for the stability and function of many oncogenic proteins. 3',11-Dibutyrylankinomycin has also been shown to inhibit the growth and metastasis of various cancer cell lines in vitro and in vivo.

properties

IUPAC Name

[6-[11-butanoyloxy-5-methyl-2-[2-methyl-3-(3-methyloxiran-2-yl)oxiran-2-yl]-4,7,12-trioxonaphtho[2,3-h]chromen-10-yl]-4-(dimethylamino)-2,4-dimethyloxan-3-yl] butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H47NO11/c1-10-12-28(44)51-36-22(26-18-40(6,42(8)9)38(21(5)48-26)52-29(45)13-11-2)14-15-23-31(36)34(47)32-24(33(23)46)16-19(3)30-25(43)17-27(50-37(30)32)41(7)39(53-41)35-20(4)49-35/h14-17,20-21,26,35,38-39H,10-13,18H2,1-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBIOZJJHEWKRHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OC1C(OC(CC1(C)N(C)C)C2=C(C3=C(C=C2)C(=O)C4=C(C3=O)C5=C(C(=C4)C)C(=O)C=C(O5)C6(C(O6)C7C(O7)C)C)OC(=O)CCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H47NO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

729.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3',11-Dibutyrylankinomycin

CAS RN

151283-90-8
Record name 3',11-Dibutyrylankinomycin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151283908
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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